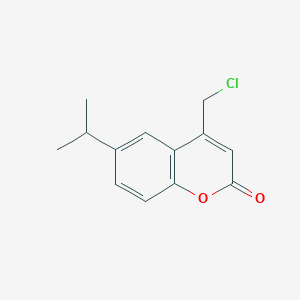
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is used in the synthesis of various compounds. For example, it is involved in the formation of 4-(2,3-epoxypropoxy)-2H-chromen-2-ones through alkylation, leading to further derivatives after treatment with various amines (Avetisyan et al., 2009). Additionally, it is a precursor in the synthesis of highly stable, fluorescent borondifluoride complexes, showcasing its utility in creating luminescent materials (Singh et al., 2013).
Catalysis and Organic Synthesis
- This compound is instrumental in catalytic processes and the synthesis of pharmaceuticals. For instance, its derivatives are used as catalysts in Michael additions, crucial for synthesizing Warfarin and similar compounds (Alonzi et al., 2014). Furthermore, it plays a role in Wittig homologation, facilitating the synthesis of substituted 2,3-dihydrobenzoxepine-4-carboxylates, highlighting its versatility in organic synthesis (Raju et al., 2012).
Antimicrobial and Biological Activity
- Derivatives of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one exhibit antimicrobial properties. Research on specific derivatives showed antibacterial activity against various bacterial cultures, comparing favorably to standard antibiotics (Govori & Haziri, 2014). Moreover, some derivatives are potential anticancer agents, demonstrating cytotoxic activity against different cancer cell lines (Ambati et al., 2017).
Antiviral Activity and Environmental Applications
- A study demonstrated the synthesis of R diastereomer of dimethyl-substituted octahydro-2H-chromen-4-ol, derived from isopulegol and acetone, showing antiviral activity. The use of clay-based materials modified with sulfonic acid groups was key in this synthesis (Laluc et al., 2020).
Interaction with DNA
- Research on ruthenium(II) complexes involving derivatives of this compound has shown their ability to bind to DNA through intercalation, indicating potential use in genomic studies and drug development (Kumar et al., 2010).
Electronic and Optical Properties
- Computational studies have explored the electronic properties of this compound, shedding light on its physical and electronic characteristics, which are crucial for material science applications (Manimekalai & Vijayalakshmi, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(15)16-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACWJXMMNAZKJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

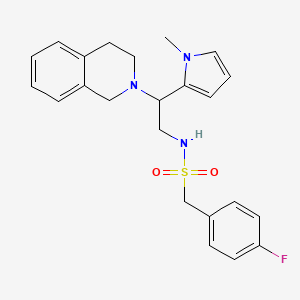
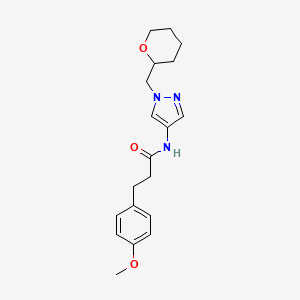
![2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355465.png)
![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)
![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)
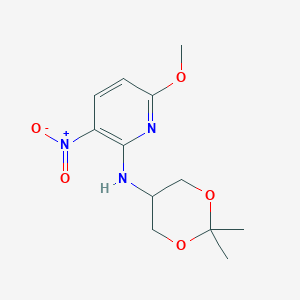
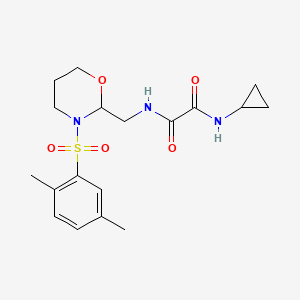
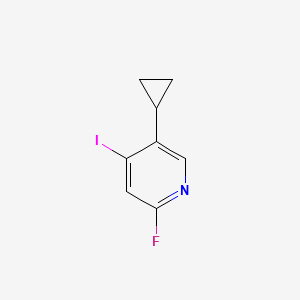

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

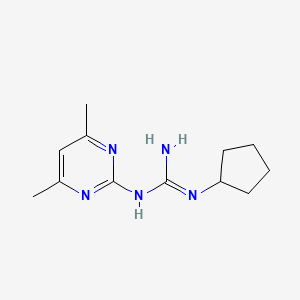
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)